molecular formula C29H30F3N5O B10861970 iBRD4-BD1

iBRD4-BD1

Cat. No.: B10861970
M. Wt: 521.6 g/mol
InChI Key: ULDFEUPLPPWJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iBRD4-BD1 is a selective inhibitor of the first bromodomain of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in therapeutic applications, particularly in the fields of inflammation and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iBRD4-BD1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of a trisubstituted imidazole core, which is known for its inhibitory activity against the p38a kinase . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as rotary evaporation and purification by chromatography are commonly used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

iBRD4-BD1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substituting agents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and optimize the compound’s therapeutic potential .

Scientific Research Applications

iBRD4-BD1 has a wide range of scientific research applications, including:

Mechanism of Action

iBRD4-BD1 exerts its effects by selectively binding to the first bromodomain of BRD4. This binding inhibits the interaction between BRD4 and acetylated lysine residues on histone tails, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes involved in disease progression .

Comparison with Similar Compounds

iBRD4-BD1 is unique in its high selectivity for the first bromodomain of BRD4, with an IC50 value of 12 nM. This selectivity is significantly higher compared to other BET inhibitors, which often target multiple bromodomains within the BET family. Similar compounds include:

This compound’s high selectivity and potency make it a valuable tool for studying BRD4 biology and developing targeted therapies.

Properties

Molecular Formula

C29H30F3N5O

Molecular Weight

521.6 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine

InChI

InChI=1S/C29H30F3N5O/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3

InChI Key

ULDFEUPLPPWJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.